2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide
Overview
Description
2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of chloro, dichlorophenyl, and methoxyphenyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichloroaniline and 4-methoxyaniline as the primary starting materials.
Acylation Reaction: The acylation of 2,6-dichloroaniline with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine forms 2-chloro-N-(2,6-dichlorophenyl)acetamide.
Coupling Reaction: The resulting intermediate is then coupled with 4-methoxyaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of automated reactors and precise control of temperature, pressure, and reaction time are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of substituted acetamides with different nucleophiles.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of amines from nitro groups.
Scientific Research Applications
2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,6-dichlorophenyl)acetamide: Lacks the methoxyphenyl group.
N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide: Lacks the chloro group.
2-chloro-N-(4-methoxyphenyl)acetamide: Lacks the dichlorophenyl group.
Uniqueness
2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide is unique due to the presence of both dichlorophenyl and methoxyphenyl groups, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2/c1-21-11-7-5-10(6-8-11)19(14(20)9-16)15-12(17)3-2-4-13(15)18/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMAUPMNGHOBPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(C2=C(C=CC=C2Cl)Cl)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576744 | |
Record name | 2-Chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207395-03-7 | |
Record name | 2-Chloro-N-(2,6-dichlorophenyl)-N-(4-methoxyphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90576744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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